2-chloro-N-(2-fluorobenzyl)acetamide
Overview
Description
“2-chloro-N-(2-fluorobenzyl)acetamide” is a chemical compound with the molecular formula C9H9ClFNO and a molecular weight of 201.63 .
Physical And Chemical Properties Analysis
“2-chloro-N-(2-fluorobenzyl)acetamide” is a solid compound . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research on similar bioactive benzothiazolinone acetamide analogs, including compounds with chloro and fluoro substitutions, highlights their potential in spectroscopic and quantum mechanical studies. These compounds have shown promise in photochemical and thermochemical modeling, indicating their utility as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency. Furthermore, their non-linear optical (NLO) activities suggest potential applications in the development of materials with desirable electronic properties (Mary et al., 2020).
Anticonvulsant Activities
A study on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, closely related to 2-chloro-N-(2-fluorobenzyl)acetamide, expanded the understanding of structure-activity relationships within this class of compounds. It validated the anticonvulsant efficacy of these molecules, highlighting their potential as novel therapeutic agents for seizure disorders (Kohn et al., 1993).
Neuropharmacological Profile
Research on peripheral benzodiazepine receptor agonists, including compounds with structural similarities to 2-chloro-N-(2-fluorobenzyl)acetamide, has provided insights into their binding interactions and neuropharmacological effects. These studies demonstrate the anxiolytic-like properties of such compounds, suggesting their potential use in treating anxiety disorders (Okuyama et al., 1999).
Phase Transfer Catalysis
Compounds containing acetamide structures have been synthesized and evaluated for their effectiveness as phase transfer catalysts. The catalytic activity of these polymers in facilitating nucleophilic substitution reactions underlines the broad utility of acetamide derivatives in chemical synthesis and industrial processes (Kondo et al., 1986).
Inhibitory Properties in Enzyme Activities
The synthesis and characterization of chloro-/fluorobenzyl-substituted compounds, including benzimidazolium salts, have showcased their inhibitory effects on enzymes like α-glycosidase and acetylcholinesterase. Such studies indicate the potential of these compounds in the development of treatments for diseases like Alzheimer's and diabetes, where enzyme regulation plays a crucial role (Bal et al., 2021).
properties
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVDAXFGBGURQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585347 | |
Record name | 2-Chloro-N-[(2-fluorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-fluorobenzyl)acetamide | |
CAS RN |
895367-63-2 | |
Record name | 2-Chloro-N-[(2-fluorophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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